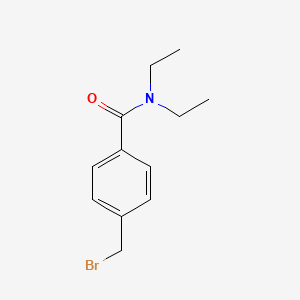

4-(bromomethyl)-N,N-diethylbenzamide

Description

Contextualization of Benzamide (B126) Scaffolds in Modern Organic Synthesis and Chemical Biology

Benzamide derivatives are foundational structures in both organic synthesis and medicinal chemistry. mdpi.comresearchgate.netnanobioletters.com Their prevalence stems from their chemical stability and their capacity to engage in a variety of chemical transformations and biological interactions. mdpi.comnih.gov These scaffolds are present in numerous biologically active compounds and serve as versatile building blocks for the construction of more complex molecular architectures. researchgate.netnih.gov

The N,N-diethylbenzamide moiety is a particularly powerful tool in organic synthesis due to its function as a directed metalation group (DMG). wikipedia.orgbaranlab.org In a process known as directed ortho-metalation (DoM), the amide group, specifically the Lewis basic oxygen atom, coordinates to a strong organolithium base, such as n-butyllithium or sec-butyllithium (B1581126). wikipedia.orgbaranlab.org This coordination positions the base to selectively remove a proton from the nearest (ortho) position on the aromatic ring, a site that would not typically be the most acidic. acs.orguwindsor.ca

This regioselective deprotonation generates a stabilized aryllithium intermediate, which can then react with a wide range of electrophiles to install a new functional group exclusively at the ortho position. nih.govorganic-chemistry.org The strength of the N,N-diethylcarbamoyl group as a DMG is ranked among the most effective, allowing for high yields and predictable regiochemistry in the synthesis of polysubstituted aromatic compounds. nih.govorganic-chemistry.org This strategy circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers. wikipedia.org

| Strength | DMG Examples |

|---|---|

| Strong | -CONR2, -OCONR2, -SO2NR2 |

| Moderate | -OR, -NR2, -CH=NR |

| Weak | -F, -Cl, -Ph |

Benzylic halides, such as the bromomethyl group in the title compound, are highly valuable intermediates in organic synthesis. libretexts.orgquora.com Their strategic importance lies in the enhanced reactivity of the carbon-halogen bond at the benzylic position—the carbon atom directly attached to an aromatic ring. masterorganicchemistry.comlibretexts.org This heightened reactivity is a consequence of the stability of the intermediates formed during reactions, such as benzylic radicals, carbocations, or the transition states in nucleophilic substitution. masterorganicchemistry.compearson.com

The stability of a benzylic radical or carbocation is attributed to resonance, where the charge or unpaired electron is delocalized into the adjacent π-system of the aromatic ring. masterorganicchemistry.compearson.com This stabilization lowers the activation energy for reactions involving the cleavage of the benzylic C-H or C-X (where X is a halogen) bond. libretexts.org Consequently, benzylic halides are excellent substrates for a variety of transformations, most notably nucleophilic substitution (both SN1 and SN2 pathways) and elimination reactions. libretexts.orgmasterorganicchemistry.com This allows for the facile introduction of a wide array of functional groups, including alcohols, ethers, amines, nitriles, and alkynes, by displacing the halide. masterorganicchemistry.com Furthermore, benzylic bromination, often achieved using N-bromosuccinimide (NBS), is a highly selective method for functionalizing the benzylic position of alkylbenzenes. libretexts.orgchemistrysteps.com

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution (SN2) | NaCN | Benzylic Nitrile |

| Nucleophilic Substitution (SN1) | H2O, heat | Benzylic Alcohol |

| Elimination (E2) | NaOtBu | Styrene derivative |

| Oxidation | KMnO4 | Benzoic Acid |

| Dehalogenation | H3PO3/I2 | Toluene (B28343) derivative |

Overview of Structural Features and Synthetic Significance of 4-(bromomethyl)-N,N-diethylbenzamide

The structure of this compound combines the two key functionalities discussed above, situating them in a para-relationship on the benzene (B151609) ring. This specific arrangement dictates its chemical behavior and synthetic potential.

Structural Features:

CAS Number: 150514-48-0 bldpharm.com

Molecular Formula: C12H16BrNO bldpharm.com

Molecular Weight: 270.17 g/mol bldpharm.com

The molecule possesses a planar aromatic core. The N,N-diethylamide group is a strong directing group for ortho-lithiation, and the bromomethyl group is a reactive handle for nucleophilic substitution. The para-substitution pattern means that the electronic effects of the two groups influence each other. The amide group is an electron-withdrawing, meta-directing group in classical electrophilic aromatic substitution, while the bromomethyl group is weakly deactivating.

Synthetic Significance: The primary synthetic value of this compound lies in its nature as a bifunctional building block. It offers two distinct and orthogonal sites for chemical modification:

Reactions at the Benzylic Position: The bromomethyl group can readily undergo substitution reactions with a diverse range of nucleophiles, allowing for the attachment of various side chains at the 4-position. This is a standard and reliable method for elaborating the molecular structure. masterorganicchemistry.comrsc.org

Functionalization via Directed ortho-Metalation: The N,N-diethylbenzamide group can direct the selective introduction of substituents at the positions ortho to it (i.e., the 2- and 6-positions). wikipedia.orgacs.org

This orthogonality allows for a stepwise and controlled construction of complex, polysubstituted aromatic compounds. For instance, one could first use the directing group to introduce a substituent at the 2-position and then perform a substitution reaction at the benzylic bromide, or vice versa. This makes the compound a valuable intermediate for synthesizing targeted molecules with precise substitution patterns that are difficult to achieve through other methods. A plausible synthesis for the title compound itself would involve the radical bromination of N,N-diethyl-p-toluamide using a reagent like N-bromosuccinimide (NBS) and a radical initiator. rsc.org

Identification of Knowledge Gaps and Future Research Avenues Pertaining to this compound

Despite the well-understood chemistry of its constituent functional groups, a comprehensive investigation into the specific properties and applications of this compound itself appears to be limited in the scientific literature. The compound is commercially available, suggesting its use as a building block, but detailed studies exploring its unique reactivity and potential are scarce.

Identified Knowledge Gaps:

Systematic Reactivity Studies: While the reactivity of each functional group can be predicted, a systematic study of the interplay between the directing group and the benzylic bromide within this specific molecule is lacking. For example, how the process of ortho-lithiation is affected by the presence of the bromomethyl group, and whether intramolecular reactions could occur under certain conditions, remains to be thoroughly explored.

Application in Materials Science: Benzamide-containing structures and compounds capable of forming extended networks through reactions like substitution are relevant to materials science. rsc.orgosti.gov The potential for this compound to act as a monomer or cross-linking agent in the synthesis of novel polymers or metal-organic frameworks (MOFs) has not been investigated.

Medicinal Chemistry and Chemical Biology Exploration: Benzamide derivatives are a rich source of pharmacologically active compounds, with applications ranging from anti-diabetic to anti-cancer agents. mdpi.comnih.govnih.gov There is no readily available research on the biological activity profile of this compound or its derivatives. Its bifunctional nature makes it an attractive scaffold for creating libraries of new compounds for biological screening.

Future Research Avenues:

Development of Novel Synthetic Methodologies: The compound could be used as a platform to develop novel one-pot or sequential reactions that exploit both functional groups to rapidly build molecular complexity.

Synthesis of Novel Heterocycles: The two reactive sites could be leveraged to construct fused ring systems or other complex heterocyclic structures, which are of significant interest in medicinal chemistry.

Probe Synthesis for Chemical Biology: Derivatives of this compound could be synthesized to act as chemical probes to study biological systems, for example, by attaching a fluorescent tag or a photoaffinity label via the benzylic position.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMDOQMPDXZSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Chemical Reactivity and Mechanistic Pathways of 4 Bromomethyl N,n Diethylbenzamide

Metal-Catalyzed Transformations Utilizing the Benzylic Bromide

The carbon-bromine bond in the benzylic position is also susceptible to activation by various transition metal catalysts, opening up pathways for carbon-carbon bond formation that are not accessible through traditional nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. libretexts.org While more common with aryl or vinyl halides, benzylic bromides can also participate. The reaction involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.orgbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. organic-chemistry.org The mechanism also proceeds through an oxidative addition of the C-Br bond to a palladium catalyst. rsc.orglookchem.com While challenging with secondary alkyl halides containing β-hydrogens due to potential β-hydride elimination, the reaction can be effective for benzylic halides. rsc.orglookchem.com

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Mechanistic Step |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) catalyst, Base | Oxidative addition, Transmetalation |

| Heck | Alkene | Pd(0) catalyst, Base | Oxidative addition, Migratory insertion |

Redox catalysis provides an alternative method for activating the C-Br bond in benzyl (B1604629) bromides. rsc.org This approach can circumvent issues like high activation barriers or unwanted side reactions encountered in other methods. By using a suitable redox mediator, the benzyl bromide can be reduced, often leading to the formation of a benzylic radical. rsc.orgrsc.org This radical intermediate can then engage in various synthetic transformations. For instance, cobalt complexes have been shown to act as competent redox catalysts for the reduction of benzyl bromide substrates, proceeding through an outer-sphere electron-transfer mechanism. rsc.orgrsc.org Photocatalysis has also emerged as a powerful strategy, using light to generate radicals from benzylic halides for subsequent coupling reactions. acs.org

Influence of the N,N-Diethylbenzamide Group on Aromatic Ring Reactivity

The N,N-diethylbenzamide group significantly influences the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). The amide group is a deactivating, meta-directing substituent. wikipedia.orgmasterorganicchemistry.com

This directing effect is a result of the interplay between two electronic effects:

Inductive Effect: The carbonyl group (C=O) is highly polarized, with the electronegative oxygen atom pulling electron density away from the carbonyl carbon. This creates a strong electron-withdrawing inductive effect that deactivates the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). libretexts.orglibretexts.org

Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, but this resonance does not donate electron density into the ring. Instead, the carbonyl group can withdraw electron density from the aromatic ring via resonance. This effect strongly deactivates the ortho and para positions by placing a partial positive charge on them in the resonance contributors. organicchemistrytutor.comyoutube.com

Because the ortho and para positions are significantly deactivated, incoming electrophiles are preferentially directed to the meta position, which is less deactivated. wikipedia.org Therefore, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, on 4-(bromomethyl)-N,N-diethylbenzamide, the new substituent would be expected to add at the positions meta to the amide group (i.e., at C3 or C5 relative to the amide).

Directed ortho-Metalation (DoM) Strategies and Mechanistic Insights

Directed ortho-Metalation (DoM) is a powerful synthetic technique that facilitates the regioselective deprotonation and subsequent functionalization at the position ortho to a Directed Metalation Group (DMG). wikipedia.orgbaranlab.org This method offers a significant advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

The N,N-diethylbenzamide moiety is recognized as one of the most potent DMGs. harvard.edu Its efficacy stems from the Lewis basic carbonyl oxygen, which can chelate to a Lewis acidic organolithium reagent, such as sec-butyllithium (B1581126) (s-BuLi). This coordination pre-assembles the base in close proximity to the C-H bond at the ortho position, leading to a kinetically favored deprotonation. baranlab.org This mechanism, often termed the Complex-Induced Proximity Effect (CIPE), results in the formation of a stable ortho-lithiated intermediate that can be trapped by a wide variety of electrophiles. baranlab.org

For a substrate like this compound, the situation is more complex due to the presence of two potential sites for deprotonation: the aromatic protons ortho to the amide (C2/C6) and the benzylic protons of the bromomethyl group. The regiochemical outcome of the metalation is highly dependent on the reaction conditions, particularly the choice of base.

Ortho vs. Lateral (Benzylic) Metalation: In substrates containing both a strong DMG and an alkyl group, a competition between ortho (ring) and lateral (benzylic) metalation exists. Research on the closely related N,N-diethyl-p-toluamide provides critical insights. Generally, alkyllithium bases like s-BuLi, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), favor deprotonation at the ortho position of the ring. Conversely, lithium amide bases, such as lithium diisopropylamide (LDA), tend to favor deprotonation at the more acidic benzylic position (lateral metalation). uwindsor.ca The benzylic protons are inherently more acidic than aryl protons, but the kinetic advantage conferred by the DMG often directs alkyllithiums to the ortho site. uwindsor.ca

The ortho-lithiated species, once formed, is a versatile nucleophile. It can react with a range of electrophiles to introduce new functional groups exclusively at the C2 position. The table below illustrates potential transformations based on the reactivity of the analogous N,N-diethyl-p-toluamide.

| Electrophile | Reagent | Product Structure after ortho-Functionalization | Resulting Functional Group |

|---|---|---|---|

| Iodine | I2 |  | Iodo |

| Dimethyl Disulfide | Me2S2 |  | Methylthio |

| Trimethylsilyl Chloride | Me3SiCl |  | Trimethylsilyl |

| Carbon Dioxide | CO2, then H+ |  | Carboxylic Acid |

| Benzaldehyde | PhCHO, then H+ | methyl-4-methyl-product) | Secondary Alcohol |

This table presents hypothetical products from the reaction of ortho-lithiated N,N-diethyl-p-toluamide with various electrophiles, serving as a model for the reactivity of this compound.

Electronic and Steric Effects of the N,N-Diethylbenzamide Moiety

The reactivity of this compound is governed by the interplay of electronic and steric effects originating from the N,N-diethylbenzamide group.

Electronic Effects: The N,N-diethylbenzamide group exerts a dual electronic influence on the aromatic ring.

Inductive Effect (-I): The electronegative oxygen and nitrogen atoms of the amide group pull electron density away from the aromatic ring through the sigma bond framework. This electron-withdrawing inductive effect deactivates the ring toward classical electrophilic attack.

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group and the aromatic pi-system. This donation of electron density into the ring, particularly at the ortho and para positions, is a resonance effect.

Steric Effects: The N,N-diethylamide group imparts significant steric bulk. The two ethyl groups are not static; they rotate and can adopt conformations that effectively shield the ortho positions. In many reaction types, large substituents sterically hinder the approach of reagents to the adjacent positions, often leading to a preference for reaction at the less encumbered para position. However, in DoM, the strong directing power of the chelation effect typically overcomes this steric hindrance, forcing functionalization at the sterically congested ortho site. The steric strain can, however, influence the stability and subsequent reactivity of the resulting ortho-substituted product. For instance, severe steric crowding in an ortho,ortho'-disubstituted benzamide (B126) can make subsequent reactions, like hydrolysis of the amide, more challenging. uwindsor.ca

The relative impact of these effects can be summarized as follows:

| Effect | Description | Influence on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the ring by electronegative O and N atoms. | Increases the acidity of aryl protons, slightly favoring deprotonation. |

| Resonance Effect (+R) | Donation of nitrogen's lone pair electrons into the ring. | Increases electron density at ortho and para positions, though less dominant than chelation in DoM. |

| Chelation Effect | Coordination of the carbonyl oxygen with the lithium of the organometallic base. | The primary determinant of regioselectivity in DoM, directing functionalization to the ortho position. |

| Steric Hindrance | The bulk of the N,N-diethyl groups restricts access to the ortho positions. | Largely overcome by the chelation effect in DoM, but can affect the rates and yields of subsequent reactions. |

4 Bromomethyl N,n Diethylbenzamide As a Pivotal Synthetic Intermediate

Access to Functionalized 4-(substituted-methyl)-N,N-diethylbenzamide Derivatives

The primary utility of 4-(bromomethyl)-N,N-diethylbenzamide in synthetic chemistry stems from the high reactivity of its bromomethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 4-position of the benzamide (B126) ring, leading to a diverse library of 4-(substituted-methyl)-N,N-diethylbenzamide derivatives.

Synthesis of Alkylated, Etherified, and Aminated Products

The benzylic bromide in this compound is highly susceptible to displacement by a range of nucleophiles. This enables the straightforward synthesis of products with new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

Aminated Products: The reaction with primary or secondary amines provides direct access to 4-(aminomethyl)-N,N-diethylbenzamide derivatives. Research on structurally similar compounds, such as 4-(bromomethyl)benzoic acid esters, demonstrates that treatment with cyclic amines like piperidine (B6355638) or morpholine (B109124) cleanly yields the corresponding 4-(aminomethyl) derivatives. nih.gov This same synthetic strategy is applicable to this compound to produce a variety of tertiary amine products. nih.gov The resulting 4-((dialkylamino)methyl) scaffold is a key feature in many biologically active molecules.

Etherified Products: Similarly, reaction with alcoholates (alkoxides or phenoxides) can be employed to synthesize ether derivatives. This reaction would involve the displacement of the bromide by an oxygen nucleophile, resulting in the formation of 4-(alkoxymethyl)- or 4-(aryloxymethyl)-N,N-diethylbenzamide compounds.

Alkylated Products: Carbon-carbon bonds can be formed by reacting the compound with carbon-based nucleophiles such as organometallic reagents or enolates. This alkylation pathway allows for the extension of the carbon skeleton, providing access to more complex molecular structures.

The general scheme for these transformations is illustrated below, showcasing the versatility of the starting material.

Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative and based on established reactivity. Amination examples are adapted from analogous systems. nih.gov

| Nucleophile | Reagent Example | Product Class | Resulting Structure |

|---|---|---|---|

| Amine | Piperidine | Aminated | 4-(Piperidin-1-ylmethyl)-N,N-diethylbenzamide |

| Amine | Morpholine | Aminated | N,N-Diethyl-4-(morpholinomethyl)benzamide |

| Alcoholate | Sodium Methoxide | Etherified | N,N-Diethyl-4-(methoxymethyl)benzamide |

| Carbanion | Diethyl malonate (with base) | Alkylated | Diethyl 2-((4-(diethylcarbamoyl)phenyl)methyl)malonate |

Formation of Amide and Sulfonamide Derivatives

Beyond simple amines, the nitrogen atoms of amides and sulfonamides can also act as nucleophiles, typically after deprotonation with a suitable base. This allows for the N-alkylation of these functional groups with this compound. Such reactions would lead to the formation of derivatives containing N-benzylamide or N-benzylsulfonamide linkages, further expanding the molecular diversity achievable from this intermediate. The general structure of a sulfonamide consists of a central sulfur atom double-bonded to two oxygens and also bonded to a nitrogen atom and another organic group. nih.gov The synthesis of these derivatives is a key step in creating molecules for various applications, including chemical probes.

Role in the Synthesis of Complex Molecular Architectures

The dual functionality of this compound makes it an ideal building block for constructing larger, more complex molecules, including heterocyclic systems and advanced materials.

Building Blocks for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. researchgate.net this compound can serve as a key component in the synthesis of various heterocycles. For instance, it can be reacted with molecules containing two nucleophilic sites (e.g., o-phenylenediamine (B120857) or o-aminophenol) in a process that could lead to the formation of medium-to-large ring heterocyclic systems, such as substituted benzodiazepines or benzoxazepines. One-pot procedures utilizing various starting materials are common for building libraries of N, O, and S-containing heterocyles. nih.gov The ability to introduce the entire N,N-diethylbenzamide moiety in a single step is a synthetically efficient strategy.

Precursors for Polymer and Material Science Research

In materials science, monomers with reactive sites are essential for creating polymers and extended frameworks. This compound is classified as a material building block and an organic monomer suitable for creating Covalent Organic Frameworks (COFs) and other polymers. bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and their building blocks often contain reactive functional groups that can form strong covalent bonds. ambeed.comambeed.com

The reactive bromomethyl group allows the molecule to be covalently linked with other multifunctional monomers. For example, a polycondensation reaction with a tri-functional amine or phenol (B47542) could lead to the formation of a highly cross-linked, two-dimensional or three-dimensional network. This positions this compound as a valuable monomer for developing new functional materials with tailored properties. researchgate.netnih.gov

Application in Chemical Probe Development and Ligand Synthesis

The N,N-diethylbenzamide scaffold is present in numerous biologically active compounds, making its derivatives attractive for drug discovery and the development of chemical probes. Chemical probes are small molecules used to study biological systems, often by selectively inhibiting a specific protein target. nih.gov

The bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a therapeutic target in cancer and inflammation. nih.govnih.gov Many potent inhibitors of the BRD4 bromodomain feature a substituted benzamide core. bjmu.edu.cn The synthetic accessibility of derivatives from this compound makes it a highly relevant starting point for generating libraries of compounds to screen for such activity.

A clear example of this utility is demonstrated in the development of potent small-molecule inhibitors of Ebola and Marburg virus entry. In this research, a structurally analogous starting material, 4-(bromomethyl)benzoic acid ester, was functionalized by reacting its bromomethyl group with a variety of cyclic amines. nih.gov The resulting ester was then converted to different amides to perform structure-activity relationship (SAR) studies, which ultimately led to the discovery of inhibitors with superior potency. nih.gov This work highlights how the (bromomethyl)benzamide core serves as an excellent platform for systematically modifying a molecule's structure to optimize its biological activity, a fundamental process in the development of new ligands and chemical probes.

Computational and Theoretical Investigations on 4 Bromomethyl N,n Diethylbenzamide

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Analysis)

The electronic properties of 4-(bromomethyl)-N,N-diethylbenzamide are governed by the interplay of its constituent functional groups. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic behavior of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis, as their energies and spatial distributions dictate the molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be predominantly located on the electron-rich benzene (B151609) ring and the nitrogen atom of the diethylamide group. The LUMO, conversely, is anticipated to be centered on the antibonding orbitals of the bromomethyl group and the carbonyl function. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Substituent effects play a crucial role in tuning the electronic properties of benzamide (B126) derivatives. rsc.org The electron-donating nature of the N,N-diethylamide group increases the electron density of the aromatic ring, thereby raising the energy of the HOMO. The bromomethyl group, being an electron-withdrawing group, will lower the energy of the LUMO. This modulation of the frontier orbitals is key to understanding the molecule's chemical behavior. researchgate.net

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound and Related Compounds

| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |

| Benzene | -9.2 | 1.8 | 11.0 |

| N,N-diethylbenzamide | -8.5 | 1.2 | 9.7 |

| Toluene (B28343) | -8.8 | 1.6 | 10.4 |

| This compound | -8.6 | 0.9 | 9.5 |

Note: The values in this table are illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations of Benzamide Derivatives

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis helps in understanding the different spatial arrangements of atoms that can be achieved through rotation around single bonds. unacademy.comslideshare.net For this molecule, key rotations include the C-N bond of the amide group and the bond connecting the carbonyl group to the benzene ring.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, revealing the preferred conformations and the transitions between them. tandfonline.commdpi.com Such simulations for benzamide derivatives often show that the planarity of the amide group is largely maintained, while the ethyl chains and the phenyl ring exhibit greater conformational freedom. sci-hub.se The presence of the bromomethyl group can also influence the conformational landscape through steric and electrostatic interactions.

Table 2: Predicted Torsional Energy Barriers for Key Rotations in this compound

| Rotatable Bond | Description | Predicted Energy Barrier (kcal/mol) |

| C(aryl)-C(carbonyl) | Rotation of the amide group relative to the phenyl ring | 2-5 |

| C(carbonyl)-N | Amide bond rotation | 15-20 |

| N-C(ethyl) | Rotation of the ethyl groups | 3-6 |

| C(aryl)-C(bromomethyl) | Rotation of the bromomethyl group | 1-3 |

Note: These are estimated energy barriers based on typical values for similar chemical structures. youtube.com Precise values would be obtained from detailed computational modeling.

Reaction Mechanism Modeling for Synthesis and Transformation Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. A common synthetic route to this compound likely involves the bromination of the benzylic position of 4-methyl-N,N-diethylbenzamide. Theoretical studies can model the reaction pathway of this benzylic bromination, which typically proceeds via a free radical mechanism. dntb.gov.uaacs.orgacs.orgyoutube.com The calculations would focus on determining the energies of intermediates and transition states to understand the reaction kinetics and selectivity. gla.ac.uk

Furthermore, the bromine atom in the bromomethyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions. Computational modeling can predict the feasibility and selectivity of reactions with various nucleophiles, providing insights into the synthesis of a wide range of derivatives. The modeling would assess the activation energies for different nucleophiles and solvent systems, helping to optimize reaction conditions.

Table 3: Hypothetical Reaction Pathway Analysis for the Synthesis of this compound via Radical Bromination

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) | Predicted Enthalpy Change (kcal/mol) |

| Initiation | Homolytic cleavage of Br₂ | 35-45 | +35-45 |

| Propagation 1 | Hydrogen abstraction from the methyl group by a bromine radical | 5-10 | -5 to -10 |

| Propagation 2 | Reaction of the benzylic radical with Br₂ | 1-3 | -20 to -25 |

| Termination | Combination of two bromine radicals | 0 | -35-45 |

Note: This table presents a simplified, hypothetical energy profile for a radical bromination reaction. The actual values are dependent on the specific computational method and model used.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemically Diverse Benzamide Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.comunair.ac.id For a diverse series of benzamide derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.govnih.govjbclinpharm.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

While specific QSAR studies on this compound are not available, it could be included in a larger dataset of benzamide derivatives to develop such a model. mdpi.comnih.govresearchgate.netnih.gov The descriptors for this compound would be calculated using computational methods. For instance, the presence of the bromomethyl group would significantly influence descriptors related to lipophilicity and polarizability. The QSAR model, once validated, could then be used to predict the biological activity of other, unsynthesized benzamide analogs, thereby guiding future drug discovery efforts.

Table 4: Selected Calculated Molecular Descriptors for QSAR Analysis of this compound

| Descriptor | Type | Predicted Value | Potential Influence on Activity |

| LogP | Hydrophobicity | 2.5 - 3.5 | Membrane permeability, hydrophobic interactions |

| Molecular Weight | Steric | 256.15 g/mol | Size constraints in binding pockets |

| Polar Surface Area | Electronic | ~30 Ų | Hydrogen bonding potential, solubility |

| Dipole Moment | Electronic | 2.0 - 3.0 Debye | Electrostatic interactions with biological targets |

| Number of Rotatable Bonds | Flexibility | 5 | Conformational adaptability to binding sites |

Note: The values are estimates based on the structure of the molecule. nih.govepa.govchemsynthesis.comscbt.com Accurate values are typically derived from specialized software.

Advanced Analytical Methodologies for Research on 4 Bromomethyl N,n Diethylbenzamide

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Elucidation and Purity Assessment

Spectroscopic methods form the cornerstone of chemical characterization, providing unambiguous evidence of a molecule's identity and purity. While specific experimental spectra for 4-(bromomethyl)-N,N-diethylbenzamide are not widely published, its expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information. Due to hindered rotation around the amide C-N bond, the signals for the N-ethyl groups are expected to be distinct at room temperature.

Predicted ¹H NMR Spectral Data The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and diethylamide protons.

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| Aromatic (Ha, Hb) | ~7.3 - 7.5 | AA'BB' system | Two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. |

| Bromomethyl (-CH₂Br) | ~4.5 | Singlet | The chemical shift is influenced by the electronegative bromine atom and the adjacent aromatic ring. |

| N-Ethyl (-CH₂-) | ~3.2 and 3.5 | Two Quartets | Two distinct signals are expected due to hindered rotation around the amide bond. |

| N-Ethyl (-CH₃) | ~1.1 and 1.2 | Two Triplets | Corresponds to the two non-equivalent ethyl groups. |

Predicted ¹³C NMR Spectral Data The ¹³C NMR spectrum would confirm the number of unique carbon environments.

| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |

| Carbonyl (C=O) | ~170 | Typical for a benzamide (B126) carbonyl carbon. |

| Aromatic (C-C=O) | ~137 | Quaternary carbon attached to the carbonyl group. |

| Aromatic (C-CH₂Br) | ~140 | Quaternary carbon attached to the bromomethyl group. |

| Aromatic (CH) | ~127 - 129 | Signals for the four aromatic CH carbons. |

| Bromomethyl (-CH₂Br) | ~32 | Characteristic shift for a benzylic bromide carbon, similar to that in 4-bromobenzyl bromide. chemicalbook.com |

| N-Ethyl (-CH₂-) | ~40 and 43 | Two distinct signals are expected due to hindered amide bond rotation. |

| N-Ethyl (-CH₃) | ~13 and 14 | Two distinct signals for the non-equivalent methyl carbons. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands The IR spectrum would be dominated by a strong carbonyl stretch.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C=O (Amide I band) | ~1635 | Strong |

| Aromatic C=C | ~1610, ~1450 | Medium to Weak |

| C-N Stretch | ~1280 | Medium |

| C-H (Aromatic) | >3000 | Weak |

| C-H (Aliphatic) | <3000 | Medium |

| C-Br Stretch | ~650 | Medium to Strong |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₁₂H₁₆BrNO), the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 Da (M⁺ and M+2).

The predicted monoisotopic mass is 270.05 Da. Key fragmentation patterns would likely include:

Loss of a bromine radical (•Br): Leading to a fragment at m/z 190.

Benzylic cleavage: Formation of a benzyl (B1604629) cation or radical.

Cleavage of the amide group: Loss of •N(CH₂CH₃)₂ or cleavage alpha to the nitrogen.

Chromatographic Techniques for Separation and Purification in Research Scale (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of benzamide derivatives. nih.gov A reversed-phase HPLC method would be most suitable for this compound. nih.govsielc.com

Typical HPLC Method Parameters This table outlines a general-purpose analytical method.

| Parameter | Condition |

| Column | Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and Water (or Methanol and Water) gradient. sielc.com |

| Modifier | 0.1% Formic acid or Phosphoric acid to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-254 nm |

| Column Temperature | 25-40 °C |

This method can be scaled up using preparative HPLC columns for purification purposes.

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for assessing purity and identifying volatile impurities. Given its molecular weight and benzylic nature, this compound should be amenable to GC analysis. A method developed for determining N,N-dimethylbenzamide utilized a specialized amine-stationary phase column, which could also be applicable here. nih.gov A rapid GC-MS method has also been validated for the related compound N,N-diethyl-m-toluamide (DEET) in plasma samples. nih.gov

Typical GC-MS Method Parameters This table outlines a potential method for purity analysis.

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., Rtx-5, DB-5ms), 30 m x 0.25 mm |

| Carrier Gas | Helium |

| Injector Temperature | ~280 °C |

| Oven Program | Start at ~100 °C, ramp to 300 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Electroanalytical Techniques for Kinetic and Mechanistic Studies

Electroanalytical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of a molecule and the mechanisms of its reactions. eag.com While specific electroanalytical studies on this compound are not documented, its electrochemical behavior can be inferred from its constituent functional groups.

The most electrochemically active site in the molecule is the carbon-bromine bond. The electrochemical reduction of benzyl bromide derivatives has been studied, showing that the process involves the cleavage of the C-Br bond. cecri.res.inacs.org Cyclic voltammetry could be used to:

Determine the reduction potential associated with the C-Br bond cleavage.

Investigate the stability of the resulting benzylic radical or anion intermediate.

Study the kinetics of electron transfer.

Studies on other benzamides show that the amide group can also undergo electrochemical oxidation, though typically at higher potentials. researchgate.net Therefore, CV could potentially be used to probe the reactivity of both ends of the molecule under different conditions, providing mechanistic data that complements traditional kinetic studies.

Chiral Analysis for Enantiomeric Purity (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. Consequently, chiral analysis is not applicable to the compound itself.

However, derivatives of this molecule could be chiral, necessitating analysis of enantiomeric purity. Chirality could be introduced in two primary ways:

Atropisomerism: If bulky substituents are introduced at one or both positions ortho to the amide group, rotation around the aryl-carbonyl (Ar-C(O)) bond can become restricted, leading to stable, non-superimposable atropisomers. The enantioselective synthesis of atropisomeric benzamides has been achieved through catalytic bromination, demonstrating the feasibility of creating such chiral molecules. nih.gov

Creation of a Stereocenter: Nucleophilic substitution at the benzylic carbon (CH₂Br) by a suitable group can create a new stereocenter.

For such chiral derivatives, determining the enantiomeric purity (or enantiomeric excess, ee) is critical. The primary methods for this analysis are:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are highly effective for a wide range of chiral compounds, including benzamide derivatives. nih.govnih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, enantiomers form transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for quantification of each enantiomer. acs.orglibretexts.org

Future Research Directions and Emerging Opportunities for 4 Bromomethyl N,n Diethylbenzamide

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of 4-(bromomethyl)-N,N-diethylbenzamide likely involves the bromination of N,N-diethyl-p-toluamide. A common method for such a transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgchem-station.comthermofisher.com While effective, this reaction often employs chlorinated solvents like carbon tetrachloride (CCl4), which are toxic and environmentally harmful. wikipedia.orgmasterorganicchemistry.com

Future research should focus on developing greener and more atom-economical synthetic routes. This includes:

Solvent Replacement: Replacing hazardous solvents with greener alternatives is a key goal. Studies have shown that solvents like acetonitrile (B52724) or trifluorotoluene can be used for benzylic brominations, reducing the environmental impact. wikipedia.orgmasterorganicchemistry.com

Catalytic Methods: Exploring catalytic methods for benzylic bromination can reduce the amount of reagents required. For instance, the use of catalytic amounts of certain metal complexes or photoredox catalysts could provide more sustainable pathways.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is dominated by the benzylic bromide group, which is susceptible to nucleophilic substitution reactions. fiveable.mequora.compearson.com This allows for the introduction of a wide range of functional groups at the benzylic position. The electron-withdrawing nature of the N,N-diethylbenzamide group can influence the reactivity of the benzylic C-Br bond, potentially affecting reaction rates and pathways compared to simpler benzyl (B1604629) bromides.

Future research could explore:

Influence of the Amide Group: A systematic study of how the N,N-diethylbenzamide group modulates the reactivity of the benzylic bromide in various reactions would be valuable. This could include kinetic studies and comparisons with other substituted benzyl bromides.

Novel Transformations: Beyond standard nucleophilic substitutions, research into unprecedented transformations is warranted. For example, the development of cascade reactions where the initial substitution at the benzylic position triggers a subsequent reaction involving the amide group or the aromatic ring could lead to the synthesis of complex molecular architectures. nih.gov

Radical Reactions: The benzylic position is also amenable to radical reactions. masterorganicchemistry.com Exploring novel radical-mediated transformations could expand the synthetic utility of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The synthesis of benzylic bromides, which can be exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry. rsc.orgapolloscientific.co.ukacs.orgresearchgate.net

Future directions in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer and more efficient production. This would involve pumping the starting materials through a heated or irradiated reactor containing the brominating agent. acs.orgresearchgate.net

Automated Synthesis: Integrating the flow synthesis of this compound into automated synthesis platforms would allow for the rapid generation of a library of derivatives. youtube.comyoutube.com These platforms can automatically perform multi-step reactions, purifications, and analyses, significantly accelerating the discovery of new molecules with desired properties.

Applications in Advanced Chemical Biology Tool Development and Probe Discovery

The bifunctional nature of this compound makes it an attractive scaffold for the development of chemical biology tools and probes. innospk.com The reactive benzylic bromide can be used to covalently link the molecule to a biological target, while the N,N-diethylbenzamide moiety can serve as a recognition element or be further functionalized.

Emerging opportunities include:

Design of Bifunctional Molecules: This compound could serve as a starting point for creating bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. nih.govresearchgate.netnih.govwuxibiology.com The benzylic bromide could be used to attach a ligand for a protein of interest, while the benzamide (B126) part could be modified to bind to an E3 ligase.

Development of Chemical Probes: By attaching a fluorescent dye or a reporter tag to the molecule, it could be used as a probe to study the localization and function of specific proteins or enzymes in living cells.

Computational Design of Novel Derivatives with Tailored Reactivity or Selectivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding the design of new compounds with desired characteristics. nih.govmdpi.comresearchgate.netijpsjournal.comresearchgate.net

Future research in this area should focus on:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), it is possible to model the reaction mechanisms and predict the activation energies for different reactions involving this compound. researchgate.net This can help in understanding its reactivity and in designing more efficient synthetic routes.

In Silico Design of Derivatives: Computational screening can be used to design novel derivatives of this compound with tailored properties. peerj.com For example, by modifying the substituents on the aromatic ring or the amide group, it may be possible to fine-tune the reactivity of the benzylic bromide or to enhance the binding affinity of the molecule to a specific biological target.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(bromomethyl)-N,N-diethylbenzamide, and how are reaction conditions optimized for high yield?

- Methodology :

- Step 1 : Synthesize 4-(bromomethyl)benzoic acid via bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under reflux .

- Step 3 : React the acyl chloride with diethylamine in anhydrous dichloromethane (DCM) at 0–5°C to form the amide.

- Optimization : Use Schlenk techniques to exclude moisture, and monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., diethyl groups at δ ~1.2–3.5 ppm, bromomethyl at δ ~4.5 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺ at m/z 284.05) .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., bond angles/geometry of the benzamide core) .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Approach :

- Derivatization : Replace the bromomethyl group with other electrophiles (e.g., -CH₂SH, -CH₂NH₂) to assess reactivity and bioactivity .

- Biological Assays : Test derivatives for receptor binding (e.g., δ-opioid receptors, as seen in structurally related AZD2327) using radioligand displacement assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, leveraging X-ray data from analogous benzamides .

Q. What strategies are employed to address discrepancies in reported biological activity data for benzamide derivatives like this compound?

- Resolution Strategies :

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Assay Standardization : Compare results across multiple models (e.g., in vitro vs. in vivo systems) and control for variables like solvent (DMSO concentration) .

- Orthogonal Testing : Confirm activity via independent methods (e.g., functional cAMP assays for receptor activation) .

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under various experimental conditions?

- Computational Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess stability of intermediates (e.g., bromomethyl group’s susceptibility to hydrolysis) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways .

Q. What are the critical considerations in designing multi-step synthetic pathways for this compound to avoid common side reactions?

- Key Considerations :

- Protecting Groups : Temporarily protect reactive sites (e.g., bromine) during amide formation to prevent alkylation side reactions .

- Step Order : Prioritize bromination before amide coupling to avoid steric hindrance .

- Purification : Use flash chromatography after each step to isolate intermediates and minimize cross-contamination .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.